molecular formula C23H21N3OS2 B2748091 2-(4-Methoxyphenyl)-4-methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole CAS No. 954697-14-4

2-(4-Methoxyphenyl)-4-methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole

Cat. No. B2748091
M. Wt: 419.56
InChI Key: UVDWOCVZRSHIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis details for this exact compound are not available, similar compounds have been synthesized and studied. For instance, a series of 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives were synthesized, characterized, and evaluated for anticonvulsant activity and muscle relaxant activity .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 269–270 °C . Other physical and chemical properties such as solubility, density, and refractive index are not available from the current search results.

Scientific Research Applications

Parabens in Aquatic Environments

Parabens, including methylparaben and propylparaben, are commonly used as preservatives in various products. Research highlights their occurrence, fate, and behavior in aquatic environments, underscoring the need for understanding the environmental impact of such chemicals. These studies reveal that despite wastewater treatments, parabens persist at low concentrations in effluents and are ubiquitous in surface waters and sediments due to continuous introduction from consumer product usage. The transformation of parabens into chlorinated by-products, more stable and potentially toxic, necessitates further research into their toxicity and environmental behavior (Haman et al., 2015).

Benzothiazoles and Pyridazinones in Medicinal Chemistry

Benzothiazoles and pyridazinones are highlighted for their broad spectrum of biological activities and therapeutic potential. Benzothiazole derivatives, for instance, are noted for their importance in medicinal chemistry, serving as key scaffolds in the development of therapeutic agents with various pharmacological activities. Such compounds are of great interest due to their potential as fungicides, herbicides, and treatments for diseases like rheumatoid arthritis and lupus (Rosales-Hernández et al., 2022). Similarly, pyridazinone compounds like ABT-963 are studied for their selective inhibition of cyclooxygenase-2, demonstrating significant anti-inflammatory and analgesic properties, which could be relevant for the treatment of conditions like arthritis (Asif, 2016).

Antioxidant Activity and Environmental Detoxification

Research on antioxidant activity and the detoxification of pollutants highlights the potential of compounds to address environmental challenges. Studies focusing on the decolorization and detoxification of synthetic dyes in water through enzymatic treatments underscore the importance of understanding the chemical interactions that facilitate pollution mitigation. This area of research is crucial for developing strategies to treat industrial effluents and protect aquatic ecosystems from persistent organic pollutants (Husain & Husain, 2007).

properties

IUPAC Name

2-(4-methoxyphenyl)-4-methyl-5-[6-[(4-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS2/c1-15-4-6-17(7-5-15)14-28-21-13-12-20(25-26-21)22-16(2)24-23(29-22)18-8-10-19(27-3)11-9-18/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDWOCVZRSHIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-4-methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole

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